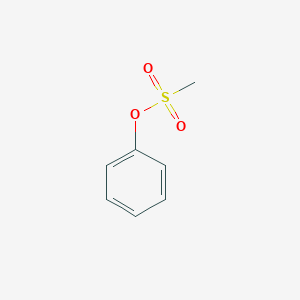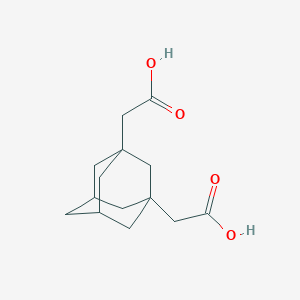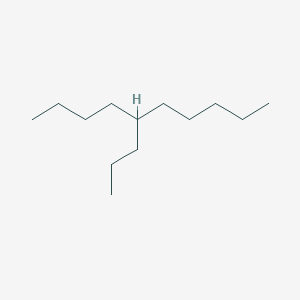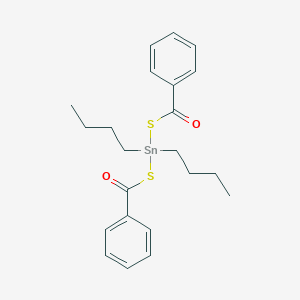
Bis(benzoylthio)dibutylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(benzoylthio)dibutylstannane, also known as BBTDS, is an organotin compound that has been widely used in scientific research. It is a white crystalline solid with the molecular formula C26H38O2S2Sn and a molecular weight of 579.25 g/mol. BBTDS has been found to exhibit a variety of biochemical and physiological effects, making it a valuable tool for studying biological processes.
Mécanisme D'action
The mechanism of action of Bis(benzoylthio)dibutylstannane is not well understood, but it is thought to act as a Lewis acid catalyst in many reactions. It has been found to promote the formation of carbon-carbon and carbon-sulfur bonds, and to catalyze the addition of nucleophiles to carbonyl groups. Bis(benzoylthio)dibutylstannane has also been shown to act as a mild oxidizing agent in some reactions.
Effets Biochimiques Et Physiologiques
Bis(benzoylthio)dibutylstannane has been found to exhibit a variety of biochemical and physiological effects, including anti-cancer and anti-inflammatory properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of disease. Bis(benzoylthio)dibutylstannane has also been found to have antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
Bis(benzoylthio)dibutylstannane has several advantages as a reagent in laboratory experiments. It is relatively easy to synthesize and purify, and is stable under a wide range of conditions. Bis(benzoylthio)dibutylstannane is also relatively non-toxic, making it a safer alternative to some other organotin compounds. However, Bis(benzoylthio)dibutylstannane is not suitable for all types of reactions, and may not be effective in some cases. Additionally, its anti-cancer and anti-inflammatory properties may interfere with some experiments, making it important to carefully consider its use in each case.
Orientations Futures
There are several potential future directions for research involving Bis(benzoylthio)dibutylstannane. One area of interest is the development of new synthetic methods using Bis(benzoylthio)dibutylstannane as a catalyst. Another potential direction is the investigation of its anti-cancer and anti-inflammatory properties, with the goal of developing new therapies for these diseases. Finally, Bis(benzoylthio)dibutylstannane may have potential applications in the development of new materials and nanotechnology, which could be an exciting area for future research.
Méthodes De Synthèse
Bis(benzoylthio)dibutylstannane can be synthesized by reacting dibutyltin oxide with benzoyl chloride in the presence of thioacetic acid. The reaction produces Bis(benzoylthio)dibutylstannane as a white precipitate, which can be purified by recrystallization. This synthesis method has been widely used in the production of Bis(benzoylthio)dibutylstannane for research purposes.
Applications De Recherche Scientifique
Bis(benzoylthio)dibutylstannane has been extensively used in scientific research as a reagent for organic synthesis and as a catalyst for various reactions. It has been found to be particularly useful in the synthesis of thioesters, which are important intermediates in the production of pharmaceuticals and other organic compounds. Bis(benzoylthio)dibutylstannane has also been used in the preparation of organotin compounds with potential applications in the fields of materials science and nanotechnology.
Propriétés
Numéro CAS |
15481-48-8 |
|---|---|
Nom du produit |
Bis(benzoylthio)dibutylstannane |
Formule moléculaire |
C22H28O2S2Sn |
Poids moléculaire |
507.3 g/mol |
Nom IUPAC |
S-[benzoylsulfanyl(dibutyl)stannyl] benzenecarbothioate |
InChI |
InChI=1S/2C7H6OS.2C4H9.Sn/c2*8-7(9)6-4-2-1-3-5-6;2*1-3-4-2;/h2*1-5H,(H,8,9);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clé InChI |
BRIMXLZSNXEUEL-UHFFFAOYSA-L |
SMILES isomérique |
CCCC[Sn+2]CCCC.C1=CC=C(C=C1)C(=S)[O-].C1=CC=C(C=C1)C(=S)[O-] |
SMILES |
CCCC[Sn](CCCC)(SC(=O)C1=CC=CC=C1)SC(=O)C2=CC=CC=C2 |
SMILES canonique |
CCCC[Sn+2]CCCC.C1=CC=C(C=C1)C(=S)[O-].C1=CC=C(C=C1)C(=S)[O-] |
Autres numéros CAS |
15481-48-8 |
Synonymes |
bis(benzoylthio)dibutylstannane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B95223.png)
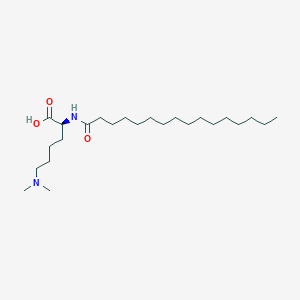
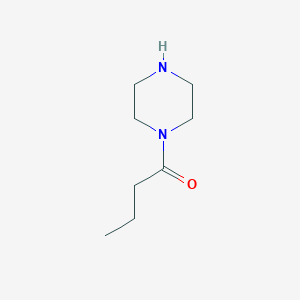

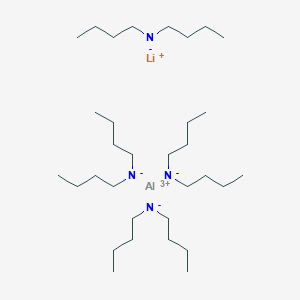

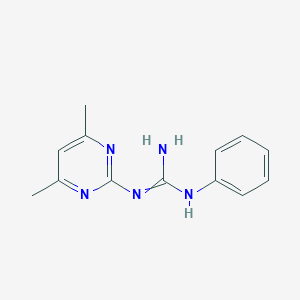
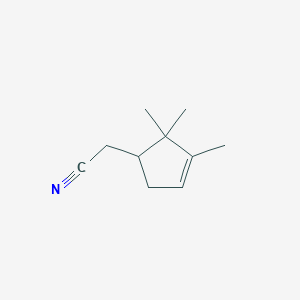
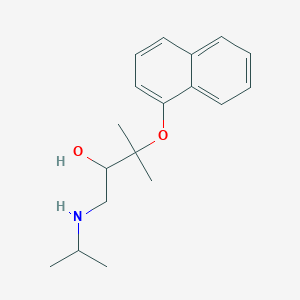
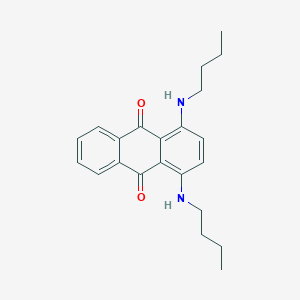
![5-Chloro-3-methylbenzo[b]thiophene](/img/structure/B95242.png)
